Esculentin
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Overview
Description
Esculentin is a compound derived from the antimicrobial peptide this compound, which is found in the skin secretions of certain amphibians. This compound has garnered significant interest due to its potent antimicrobial properties and potential therapeutic applications. This compound exhibits a broad spectrum of activity against various pathogens, making it a promising candidate for the development of new antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esculentin typically involves the incorporation of specific amino acid residues to enhance its antimicrobial activity. . The synthetic process often includes solid-phase peptide synthesis (SPPS) techniques, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology to produce the peptide in large quantities. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli, followed by fermentation, extraction, and purification processes.
Chemical Reactions Analysis
Types of Reactions: Esculentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxidative modifications.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace certain groups within the peptide structure.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced antimicrobial activity, increased stability, and improved pharmacokinetic properties.
Scientific Research Applications
Esculentin has a wide range of scientific research applications, including:
Chemistry: Used as a template for designing new antimicrobial peptides with improved properties.
Biology: Studied for its role in the innate immune response of amphibians and its potential as a natural defense mechanism.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, wound healing, and as an alternative to conventional antibiotics.
Mechanism of Action
The mechanism of action of Esculentin involves its interaction with microbial cell membranes, leading to membrane disruption and cell lysis. The peptide’s amphipathic nature allows it to insert into the lipid bilayer of the membrane, forming pores that compromise membrane integrity. This results in the leakage of cellular contents and ultimately cell death. Additionally, this compound may interact with intracellular targets, further enhancing its antimicrobial efficacy .
Comparison with Similar Compounds
Brevinins: Another class of antimicrobial peptides found in amphibian skin secretions.
Dermaseptins: Peptides with broad-spectrum antimicrobial activity.
Magainins: Peptides known for their potent activity against a wide range of pathogens.
Comparison: Esculentin is unique in its ability to rapidly disrupt microbial membranes while exhibiting low toxicity towards mammalian cells. This distinguishes it from other similar compounds, which may have higher toxicity or lower efficacy against certain pathogens .
Properties
CAS No. |
131889-89-9 |
---|---|
Molecular Formula |
C42H68O17 |
Molecular Weight |
845 g/mol |
IUPAC Name |
1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone |
InChI |
InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3 |
InChI Key |
DPMVYTYRMGJDQQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |
Synonyms |
esculentin esculentin steroid |
Origin of Product |
United States |
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